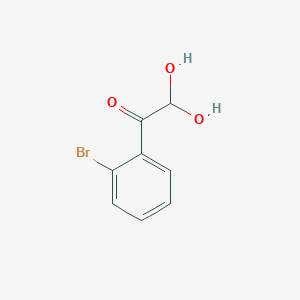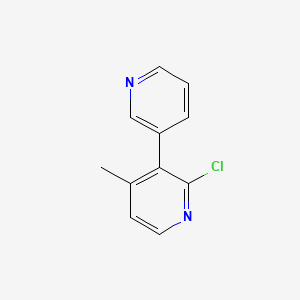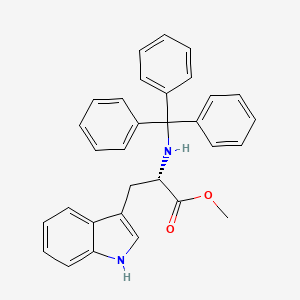
Trt-Trp-Ome
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trt-Trp-Ome, also known as Trityl-Tryptophan-Methyl Ester, is a compound used in peptide synthesis. It is a derivative of tryptophan, an essential amino acid, and is often utilized in the field of organic chemistry and biochemistry. The trityl group (Trt) serves as a protecting group for the amino acid, preventing unwanted reactions during synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trt-Trp-Ome typically involves the protection of the tryptophan amino group with a trityl group. This is achieved through a reaction with trityl chloride in the presence of a base such as pyridine. The carboxyl group of tryptophan is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up for mass production. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Trt-Trp-Ome undergoes several types of chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized under specific conditions.
Reduction: The trityl group can be removed through reduction reactions.
Substitution: The trityl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like trifluoroacetic acid (TFA) for deprotection.
Major Products
The major products formed from these reactions include deprotected tryptophan derivatives, oxidized tryptophan compounds, and substituted tryptophan esters.
Aplicaciones Científicas De Investigación
Trt-Trp-Ome is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: In the synthesis of therapeutic peptides and as a model compound in drug development.
Industry: In the production of peptide-based materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of Trt-Trp-Ome involves its role as a protected amino acid in peptide synthesis. The trityl group protects the amino group of tryptophan, allowing for selective reactions at other functional groups. This protection is crucial for the stepwise assembly of peptides, preventing side reactions and ensuring the correct sequence of amino acids.
Comparación Con Compuestos Similares
Similar Compounds
Boc-Trp-Ome: Boc (tert-butyloxycarbonyl) is another protecting group used in peptide synthesis.
Fmoc-Trp-Ome: Fmoc (fluorenylmethyloxycarbonyl) is a widely used protecting group in solid-phase peptide synthesis.
Cbz-Trp-Ome: Cbz (carbobenzyloxy) is another protecting group used for amino acids.
Uniqueness
Trt-Trp-Ome is unique due to the trityl group’s stability and ease of removal under mild conditions. This makes it particularly useful in complex peptide synthesis where selective deprotection is required.
Propiedades
Fórmula molecular |
C31H28N2O2 |
|---|---|
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
methyl (2S)-3-(1H-indol-3-yl)-2-(tritylamino)propanoate |
InChI |
InChI=1S/C31H28N2O2/c1-35-30(34)29(21-23-22-32-28-20-12-11-19-27(23)28)33-31(24-13-5-2-6-14-24,25-15-7-3-8-16-25)26-17-9-4-10-18-26/h2-20,22,29,32-33H,21H2,1H3/t29-/m0/s1 |
Clave InChI |
FBYNWMMHJHLLIB-LJAQVGFWSA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



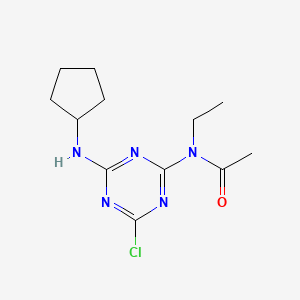

![2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;dihydrochloride](/img/structure/B13142157.png)

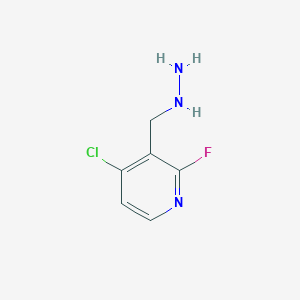
![N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B13142172.png)
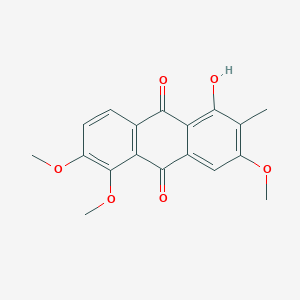
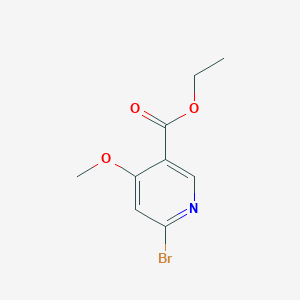
![N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13142199.png)

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)
